molecular formula C16H14Cl2N2O3 B155308 2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide CAS No. 10224-03-0

2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide

Cat. No. B155308
CAS RN: 10224-03-0
M. Wt: 353.2 g/mol
InChI Key: SEWAENFHTIIIGK-UHFFFAOYSA-N
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Description

“2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide” is a chemical compound with the linear formula C16H14Cl2N2O3 . It has a molecular weight of 353.208 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C16H14Cl2N2O3 . This indicates that the molecule is composed of 16 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 3 oxygen atoms .

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

Future Directions

The future directions of this compound are not specified in the available resources. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals , suggesting it may have potential applications in scientific research.

properties

IUPAC Name

2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c17-9-15(21)19-11-1-5-13(6-2-11)23-14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWAENFHTIIIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)OC2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365564
Record name N,N'-[Oxydi(4,1-phenylene)]bis(2-chloroacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide

CAS RN

10224-03-0
Record name N,N'-[Oxydi(4,1-phenylene)]bis(2-chloroacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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